![molecular formula C18H18ClN7O B5555785 N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)

N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

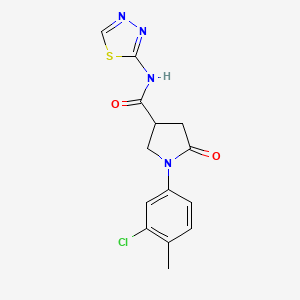

The synthesis of compounds related to N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide involves various chemical reactions, including nucleophilic substitution reactions and the optimization of reaction conditions for improved yields and purity. A notable example includes the synthesis and characterization of pyrazole carboxamide derivatives containing the piperazine moiety, which were confirmed by spectral studies such as IR, 1H NMR, and HRMS spectroscopy, with structural confirmation through X-ray crystal analysis (Lv, Ding, & Zhao, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations. These studies reveal detailed insights into the molecular conformations, structural characteristics, and intramolecular interactions, which are crucial for understanding the chemical behavior and potential biological activities of these compounds.

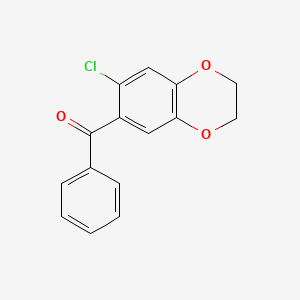

Chemical Reactions and Properties

Compounds structurally similar to N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide undergo a range of chemical reactions, including hydrosilylation of N-aryl imines, showcasing their versatility in synthetic chemistry. The reactivity patterns and functional group transformations observed in these reactions contribute to a broader understanding of the compound's chemical properties and potential reactivity pathways (Wang et al., 2006).

Aplicaciones Científicas De Investigación

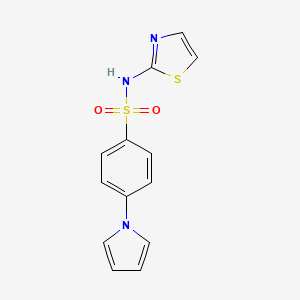

Synthesis and Biological Screening

Research has developed various derivatives and analogs of this compound, exploring their synthesis for potential biological activities. For example, a study explored the synthesis of 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines and tested their biological activity against Gram-positive, Gram-negative bacteria, and fungi, finding moderate activity in some products (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).

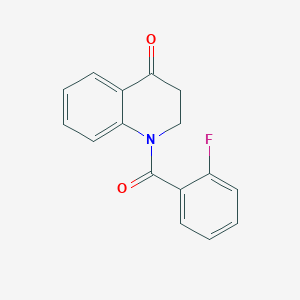

Antiproliferative Activity

Another aspect of research on this compound involves its antiproliferative effects. A study synthesized new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines, identifying compounds with potential anticancer properties (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).

Antimicrobial Evaluation

The compound and its derivatives have been assessed for antimicrobial activities as well. For instance, piperazine and triazolo-pyrazine derivatives were synthesized and their antimicrobial activity was evaluated, with some compounds showing superior antimicrobial properties (M. Patil, Anurag Noonikara-Poyil, S. Joshi, Shivaputra A Patil, S. Patil, Abby M. Lewis, A. Bugarin, 2021).

Antipsychotic Agents

Additionally, the compound has been explored for its potential as an antipsychotic agent. Heterocyclic analogues of 1192U90, including variations of the discussed compound, were prepared and evaluated for their binding to dopamine and serotonin receptors, showing promise as antipsychotic agents with fewer side effects (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN7O/c19-14-1-3-15(4-2-14)23-18(27)25-9-7-24(8-10-25)16-11-17(22-12-21-16)26-6-5-20-13-26/h1-6,11-13H,7-10H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZDIBBLGCZVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)

![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)

![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)